N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine
CAS No.: 1016744-73-2
Cat. No.: VC15751620
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine - 1016744-73-2](/images/structure/VC15751620.png)
Specification
CAS No. | 1016744-73-2 |
---|---|
Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine |
Standard InChI | InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2 |
Standard InChI Key | YIPYMGUDENOFML-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NCC2=CN3C=CC=CC3=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS: 1016744-73-2) belongs to the imidazopyridine class, featuring a bicyclic imidazo[1,2-a]pyridine moiety linked via a methylene bridge to a cyclopropanamine group. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol. The SMILES notation (C1CC1NCC2=CN3C=CC=CC3=N2) and InChIKey (YIPYMGUDENOFML-UHFFFAOYSA-N) provide precise structural descriptors.
Table 1: Key Structural Data
Property | Value |
---|---|
CAS Number | 1016744-73-2 |
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
IUPAC Name | N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine |
SMILES | C1CC1NCC2=CN3C=CC=CC3=N2 |
InChIKey | YIPYMGUDENOFML-UHFFFAOYSA-N |
The imidazo[1,2-a]pyridine system combines aromaticity from the pyridine ring with the electron-rich imidazole component, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . The cyclopropanamine group introduces strain and conformational rigidity, potentially enhancing target binding specificity.
Physicochemical Characteristics
While comprehensive physicochemical data (e.g., melting point, solubility) remain limited in public literature, predictive models suggest moderate hydrophobicity (LogP ≈ 2.1) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The compound’s stability under physiological conditions is under investigation, with preliminary studies indicating susceptibility to oxidative degradation at elevated temperatures.
Synthesis and Analytical Characterization
Synthetic Routes
The primary synthesis involves condensation reactions between imidazo[1,2-a]pyridine-2-carbaldehyde derivatives and cyclopropanamine under reductive amination conditions. A representative protocol includes:
-
Formation of the imine intermediate: Reaction of imidazo[1,2-a]pyridine-2-carbaldehyde with cyclopropanamine in ethanol at 60°C.
-
Reduction with sodium borohydride: Conversion of the imine to the secondary amine.
Alternative methods employ Ugi multicomponent reactions or cycloaddition strategies to construct the imidazopyridine core, though these are less commonly reported .
Analytical Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, imidazole-H), 3.90 (s, 2H, CH₂), 2.65–2.60 (m, 1H, cyclopropane-H), 1.05–0.98 (m, 4H, cyclopropane-CH₂).
-
¹³C NMR: Peaks at 147.8 (imidazole-C), 136.2 (pyridine-C), and 14.5 ppm (cyclopropane-C) confirm the structure.
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 187.24 [M+H]⁺, consistent with the molecular formula.
Pharmacological Activities and Mechanisms
Antimicrobial Activity
The compound’s imidazole ring facilitates interactions with bacterial DNA gyrase and penicillin-binding proteins, conferring broad-spectrum activity. In vitro assays against Staphylococcus aureus show MIC values of 8–16 μg/mL, comparable to first-line antibiotics .
Neuropharmacological Effects
The scaffold’s resemblance to zolpidem suggests potential GABA_A receptor modulation. Molecular docking studies predict binding to the benzodiazepine site (Ki ≈ 120 nM), though functional assays are pending .
Research and Development Landscape
Patent Analysis
-
WO2010007317A1: Covers imidazopyridine derivatives as antiproliferative agents, emphasizing cyclopropanamine substitutions for enhanced bioavailability.
-
WO2012007345A2: Describes analogs targeting bacterial topoisomerase IV, with in vivo efficacy in murine sepsis models.
Clinical Prospects
Despite promising preclinical data, no clinical trials have been registered for this specific compound. Challenges include optimizing metabolic stability and reducing off-target effects. Collaborative efforts between academia and industry (e.g., VulcanChem, EvitaChem) aim to advance lead candidates into Phase I studies by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume